tert-butyl N-(piperidin-4-yl)-N-propylcarbamate is a chemical compound categorized under the class of carbamates. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain and a piperidine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its bioactive properties.
The compound is referenced in various chemical databases and publications, with notable identifiers including its CAS number 73874-95-0 and PubChem ID 723833. It has been synthesized and studied for its biological activities, making it a subject of interest in both academic and industrial research settings .
tert-butyl N-(piperidin-4-yl)-N-propylcarbamate falls under the category of carbamate derivatives. Carbamates are esters or salts of carbamic acid, characterized by the presence of the functional group -NH(C=O)O-. This specific compound contains a piperidine ring, which contributes to its pharmacological properties.
The synthesis of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate typically involves several steps:
The reaction mechanisms often involve:
The molecular structure of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate can be represented as follows:
The compound's structural data can be summarized:
tert-butyl N-(piperidin-4-yl)-N-propylcarbamate can participate in various chemical reactions:
For instance, when subjected to strong acids, the carbamate bond may cleave, releasing carbon dioxide and forming amines .
The mechanism of action for tert-butyl N-(piperidin-4-yl)-N-propylcarbamate primarily involves its interaction with biological targets such as enzymes or receptors.
The physical properties of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate include:
Key chemical properties include:
tert-butyl N-(piperidin-4-yl)-N-propylcarbamate has several scientific applications:
The compound integrates three critical structural domains:
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] [4] |
| Molecular Weight | 242.36 g/mol | [4] [7] |
| Canonical SMILES | CCCN(C(=O)OC(C)(C)C)C1CCNCC1 | [7] [8] |
| InChIKey | QTWHFJVFMAHKRT-UHFFFAOYSA-N | [5] [8] |
| Physical Form | Oil | [5] [7] |
| LogP | 1.61 | [7] |
| Purity (Commercial) | ≥95% | [5] [7] |
The stereoelectronic influence of the tert-butyl group creates significant steric hindrance around the carbamate carbonyl, reducing susceptibility to nucleophilic attack and enhancing shelf life [4] [10].
Piperidine as a Structural Foundation
Piperidine scaffolds are indispensable in medicinal chemistry due to their:
Carbamate as a Versatile Protecting Group
The Boc carbamate:
Physicochemical Contributions
Synthetic Evolution
First synthesized via:
Drivers of Adoption
Key Insight: The strategic incorporation of both carbamate protection and N-alkyl substitution positions this molecule as a "designer intermediate" for synthesizing tertiary amine libraries with tuned pharmacokinetic profiles.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: